(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-24-16-9-8-15(13-4-2-3-5-14(13)16)19-17(21)10-6-12-7-11-18(25-12)20(22)23/h2-11H,1H3,(H,19,21)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIQXPBHFVKRBE-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiophene Schiff bases. This compound exhibits a unique combination of structural features, which contribute to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is CHNOS, with a molecular weight of approximately 354.38 g/mol. The compound features a methoxynaphthalene moiety and a nitrothiophene group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 354.38 g/mol |
| Purity | ≥ 95% |
The biological activity of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be attributed to its ability to interact with various biological targets. The presence of the azomethine functional group (–C=N–) is particularly significant as it enhances the compound's reactivity and potential for forming complexes with biological macromolecules.
Corrosion Inhibition
One notable application of this compound is its role as a mixed-type corrosion inhibitor for carbon steel in acidic environments. The mechanism involves the adsorption of the compound onto the metal surface, forming a protective layer that reduces both anodic and cathodic reactions during corrosion processes.
Anticancer Activity
Recent studies have explored the anticancer potential of Schiff bases, including those derived from thiophene compounds. For instance, compounds structurally similar to (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide have shown cytotoxic effects against cancer cell lines in vitro. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various thiophene-based Schiff bases on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. Although specific data on (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide were not reported, the structural similarities imply potential efficacy .
Study 2: Corrosion Inhibition Performance
In an experimental setup assessing corrosion inhibitors in hydrochloric acid solutions, (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide was tested alongside other known inhibitors. The results showed that it significantly reduced corrosion rates compared to control samples, confirming its effectiveness as a corrosion inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
Inferred Implications for the Target Compound :
Q & A
Q. What are the recommended synthetic methodologies for (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with coupling acryloyl chloride derivatives with substituted aromatic amines. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions to minimize side reactions .
- Nitrothiophene functionalization : Electrophilic substitution or cross-coupling reactions to introduce the 5-nitrothiophen-2-yl group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Q. What are the solubility challenges for this compound, and how can they be addressed in biological assays?
The compound exhibits poor aqueous solubility due to its hydrophobic aromatic groups. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
